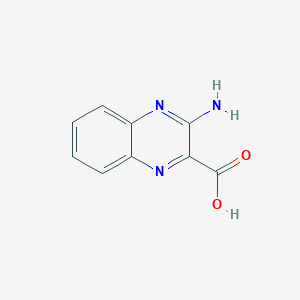

3-aminoquinoxaline-2-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminoquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H2,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINJFUJIPMQGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364177 | |

| Record name | 3-aminoquinoxaline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85414-82-0 | |

| Record name | 3-aminoquinoxaline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 3-aminoquinoxaline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the analytical methodologies employed in the structural elucidation of 3-aminoquinoxaline-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The unambiguous confirmation of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for the rational design of novel therapeutic agents. This document details the primary spectroscopic and crystallographic techniques, presents expected quantitative data, and outlines comprehensive experimental protocols.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a crucial intermediate in the synthesis of more complex quinoxaline-based molecules. Its structural framework, featuring amino and carboxylic acid functional groups on the quinoxaline core, allows for diverse chemical modifications. Accurate structural characterization is the foundational step for any research and development involving this compound.

The elucidation process relies on a synergistic application of multiple analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each method provides unique and complementary pieces of information that, when combined, create a complete and unambiguous picture of the molecular architecture.

Synthesis Overview

While numerous synthetic routes exist for quinoxaline derivatives, a common and effective strategy for preparing the this compound core involves a two-step process. The synthesis typically begins with the nucleophilic aromatic substitution (SNAr) reaction of an appropriate amine with an activated precursor like 3-chloroquinoxaline-2-carboxylic acid ethyl ester. This is followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.

Caption: General synthesis of this compound.

Spectroscopic and Crystallographic Analysis

The core of structure elucidation lies in the detailed analysis of spectroscopic and crystallographic data.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their connectivity. The aromatic region (typically 7.0-8.5 ppm) will show a complex pattern of signals corresponding to the four protons on the benzene portion of the quinoxaline ring. The amino (-NH₂) and carboxylic acid (-COOH) protons are exchangeable and often appear as broad singlets; their chemical shifts can vary significantly depending on the solvent and concentration.[1] The signal for the carboxylic acid proton is characteristically found far downfield (10-14 ppm).[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 165-170 ppm region.[1] The aromatic and heterocyclic carbons of the quinoxaline core will resonate between approximately 120 and 155 ppm.[2]

Table 1: Representative NMR Spectroscopic Data (Data inferred from closely related structures in DMSO-d₆)

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 13.0 - 14.0 (broad s, 1H) | 167.0 - 168.0 |

| Amino (-NH₂) | 7.0 - 8.5 (broad s, 2H) | - |

| Quinoxaline Aromatic (C-H) | 7.4 - 8.1 (m, 4H) | 124.0 - 136.0 |

| Quinoxaline Quaternary (C-N, C-C) | - | 135.0 - 155.0 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is based on analysis of similar structures.[2]

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

-

Expected Data: For this compound (C₉H₇N₃O₂), the expected exact mass is approximately 189.0538 Da. In electrospray ionization (ESI) mode, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 190.0611 or the deprotonated ion [M-H]⁻ at m/z 188.0466.[3] A common fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylic acid group.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₈N₃O₂⁺ | 190.0611 |

| [M-H]⁻ | C₉H₆N₃O₂⁻ | 188.0466 |

| [M+Na]⁺ | C₉H₇N₃O₂Na⁺ | 212.0430 |

IR spectroscopy is used to identify the presence of specific functional groups.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1680-1720 (strong) |

| Amine | N-H stretch | 3300-3500 (medium, two bands) |

| Aromatic Ring | C=C / C=N stretch | 1500-1650 (medium) |

| Aromatic Ring | C-H stretch | >3000 (weak) |

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.[4][5] It yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This technique is invaluable for confirming the overall connectivity and stereochemistry, resolving any ambiguities from spectroscopic data.[4] While no public crystal structure for the parent this compound is currently available, analysis of related quinoxaline derivatives has been crucial in confirming their tautomeric forms and substitution patterns.[6]

Experimental Protocols

Detailed and standardized protocols are critical for obtaining high-quality, reproducible data.

Caption: A typical workflow for small molecule structure elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).[2]

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024-4096) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Agilent 1100 HPLC with a Waters ZQ or Micromass Quattro Micro mass spectrometer).

-

Chromatography:

-

Column: Use a reverse-phase C18 column (e.g., 4.6 x 30 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Run a linear gradient from 5% B to 95% B over several minutes at a flow rate of 1-2 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in both positive and negative modes.

-

Analysis: Scan a mass range of m/z 100-500 to detect the molecular ion and common fragments.

-

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, often at a low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and displacement parameters against the experimental data until the model converges with a good fit.

-

Visualization of Molecular Structure

Caption: 2D structure of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, powerful analytical techniques. While NMR and MS provide the primary framework of connectivity and molecular formula, IR confirms the presence of key functional groups. For absolute and unambiguous proof of structure, especially in cases of potential tautomerism or isomerism, single-crystal X-ray crystallography remains the gold standard. The protocols and data presented in this guide serve as a comprehensive resource for researchers working with this important heterocyclic compound, ensuring a solid foundation for further studies in drug discovery and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protein X-ray Crystallography and Drug Discovery | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

3-aminoquinoxaline-2-carboxylic acid chemical properties and IUPAC name

An In-depth Technical Guide on 3-aminoquinoxaline-2-carboxylic acid: Chemical Properties and IUPAC Name

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthetic methodologies related to this compound. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It belongs to the quinoxaline class of heterocyclic compounds, which are known for their diverse biological activities.

Table 1: General Chemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 85414-82-0 | |

| Molecular Formula | C₉H₇N₃O₂ | |

| Molecular Weight | 189.17 g/mol | Calculated |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(C(=N2)C(=O)O)N | - |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | Data not available | For comparison, quinoxaline-2-carboxylic acid has a melting point of 208 °C (decomposes).[1] |

| Boiling Point | Data not available | Carboxylic acids often decompose at high temperatures.[2] |

| Solubility | Data not available | Likely soluble in organic solvents like DMSO and DMF. Quinoxaline derivatives show low solubility in aqueous media.[3] |

| pKa | Data not available | The presence of the carboxylic acid group suggests a pKa value in the range of 4-5, while the amino group would have a pKa around 9-10.[4] The electron-withdrawing nature of the quinoxaline ring and the amino group at the 3-position would influence these values.[5] |

Spectral Data

Table 3: Expected Spectral Characteristics

| Technique | Expected Peaks/Signals |

|---|---|

| ¹H NMR | Aromatic protons on the benzene ring (multiplets, ~7.5-8.5 ppm), NH₂ protons (broad singlet), COOH proton (broad singlet, downfield).[3] |

| ¹³C NMR | Carbonyl carbon (~167 ppm), aromatic and heterocyclic carbons (~110-155 ppm).[6] |

| IR Spectroscopy | O-H stretch from carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretch from carboxylic acid (~1700 cm⁻¹), N-H stretch from amine (~3300-3500 cm⁻¹), C=N and C=C stretches in the aromatic region.[7][8] |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 190.056. |

Experimental Protocols

General Synthesis of Quinoxaline-2-carboxylic Acid Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9] A common method for producing quinoxaline-2-carboxylic acids is the reaction of o-phenylenediamine with pyruvic acid or its derivatives.[10]

Reaction Scheme: o-phenylenediamine + α-keto acid → 3-substituted-quinoxaline-2-carboxylic acid

A plausible synthetic route for this compound could involve:

-

Reaction of a substituted o-phenylenediamine with a suitable precursor to introduce the amino and carboxylic acid functionalities.

-

Alternatively, a pre-formed quinoxaline core could be functionalized. For instance, 3-chloroquinoxaline-2-carboxylic acid could undergo nucleophilic substitution with an amine source.

Below is a generalized experimental workflow for the synthesis of a quinoxaline derivative.

Caption: Generalized workflow for the synthesis of quinoxaline derivatives.

Reactivity and Logical Relationships

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the amino group, and the quinoxaline ring system.

-

Carboxylic Acid Group: Can undergo esterification, amidation, and reduction.

-

Amino Group: Can be acylated, alkylated, and diazotized. It is a nucleophilic center.

-

Quinoxaline Ring: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups.

The interplay of these functional groups allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry.

Caption: Reactivity map of this compound.

Applications in Research and Drug Development

Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][10] Specifically, derivatives of quinoxaline-2-carboxylic acid have been investigated as:

-

Antimycobacterial Agents: Certain quinoxaline-2-carboxylic acid 1,4-dioxides have shown promising activity against Mycobacterium tuberculosis.[6]

-

Tumor Inhibiting Agents: Some substituted quinoxaline 1,4-di-N-oxides exhibit cytotoxic activity.[10]

-

Enzyme Inhibitors: Quinoxaline derivatives have been developed as inhibitors for various kinases, such as human protein kinase CK2.[9]

The structural motif of this compound provides a scaffold that can be readily modified to explore structure-activity relationships in the development of new therapeutic agents.

References

- 1. 2-キノキサリンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. mdpi.com [mdpi.com]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]

- 9. mtieat.org [mtieat.org]

- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

Spectroscopic Characterization of 3-Aminoquinoxaline-2-Carboxylic Acid and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed spectroscopic data specifically for 3-aminoquinoxaline-2-carboxylic acid is limited. This guide provides expected spectroscopic characteristics based on the analysis of closely related quinoxaline derivatives and fundamental principles of spectroscopic analysis. The experimental protocols provided are generalized for the analysis of such compounds.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis and characterization of these compounds are crucial steps in the drug discovery process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of newly synthesized quinoxaline derivatives. This guide offers an in-depth overview of the expected spectroscopic data for this compound and provides standardized experimental protocols for its characterization.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of similar compounds and general spectroscopic principles.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, the following signals are expected.[3][4][5][6]

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.5 - 8.0 | Multiplet | 4H | Aromatic protons of the quinoxaline ring |

| ~5.0 - 6.0 | Singlet (broad) | 2H | Amino protons (-NH₂) |

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | Carboxylic acid carbon (-COOH)[4] |

| ~140 - 155 | Quaternary carbons of the quinoxaline ring |

| ~125 - 135 | Aromatic CH carbons of the quinoxaline ring |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and aromatic moieties.[7][8][9]

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H stretching (amino group) |

| 2500 - 3300 | Broad | O-H stretching (carboxylic acid)[7][9] |

| ~1700 - 1725 | Strong, Sharp | C=O stretching (carboxylic acid)[8] |

| ~1600 - 1650 | Medium | N-H bending (amino group) |

| ~1450 - 1600 | Medium to Weak | C=C and C=N stretching (aromatic ring) |

| ~1200 - 1300 | Medium | C-O stretching (carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Expected Mass Spectrometry Data

| m/z Value | Interpretation |

| ~189 | [M]+, Molecular ion peak |

| ~172 | [M-OH]+, Loss of hydroxyl radical |

| ~144 | [M-COOH]+, Loss of carboxyl group |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[3]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

The spectral width should be sufficient to cover the expected chemical shift range (e.g., 0-15 ppm).

-

The number of scans can be adjusted to obtain an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

The spectral width should be appropriate for the expected chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

The mass range should be set to include the expected molecular ion peak.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. Quinoxaline(91-19-0) 1H NMR spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Quinoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the field of medicinal chemistry.[1] Since its initial synthesis, the quinoxaline scaffold has garnered significant attention due to its versatile chemical nature and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of quinoxaline compounds, detailing the seminal synthetic methods, key scientific milestones, and the evolution of their therapeutic applications. The content is structured to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

The Genesis of Quinoxaline: Discovery and First Synthesis

The journey of quinoxaline chemistry began in 1884 with the pioneering work of Körner and Hinsberg. They reported the first synthesis of a quinoxaline derivative through the condensation of an aromatic ortho-diamine, specifically o-phenylenediamine, with a 1,2-dicarbonyl compound.[2][3] This fundamental reaction, often referred to as the Hinsberg-Körner synthesis, laid the groundwork for the entire field of quinoxaline chemistry and remains a widely utilized method for constructing the quinoxaline core.[4][5]

The initial synthesis was significant not only for the creation of a new class of heterocyclic compounds but also for its relative simplicity and the accessibility of the starting materials. This allowed for the rapid exploration of various derivatives by modifying the substituents on both the o-phenylenediamine and the 1,2-dicarbonyl compound.

Evolution of Synthetic Methodologies

While the classical condensation reaction remains a staple, the past century has witnessed a remarkable evolution in the synthetic strategies for quinoxaline derivatives.[4] The drive for more efficient, environmentally friendly, and diverse synthetic routes has led to the development of numerous innovative methods.

Classical Condensation and its Refinements

The traditional method involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, often in an acidic medium and with heating.[4] While effective, this method can suffer from drawbacks such as harsh reaction conditions and limited substrate scope. Over the years, numerous modifications have been introduced to improve yields, shorten reaction times, and broaden the applicability of this core reaction. These include the use of various catalysts, such as Lewis acids, and the application of microwave irradiation to accelerate the reaction.[6]

Modern and Greener Synthetic Approaches

In recent decades, a significant shift towards "green chemistry" has influenced the development of quinoxaline synthesis.[4] These modern approaches focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Key advancements include:

-

Catalyst-free synthesis: Some protocols have been developed that proceed efficiently without the need for a catalyst, often utilizing green solvents like water or ethanol.[5]

-

Microwave-assisted synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various quinoxaline derivatives.[4]

-

One-pot multi-component reactions: These elegant strategies allow for the synthesis of complex quinoxaline derivatives from simple starting materials in a single step, improving efficiency and reducing waste.[4]

-

Transition-metal-free synthesis: To avoid the cost and toxicity associated with transition metals, a variety of metal-free catalytic systems have been developed.[5]

The following table summarizes key synthetic methods for quinoxaline compounds, highlighting their evolution over time.

| Method | Year | Key Features | Typical Yields (%) |

| Hinsberg-Körner Condensation | 1884 | Condensation of o-phenylenediamine and a 1,2-dicarbonyl compound.[2][3] | 85-91[2][3] |

| Iodine-Catalyzed Oxidative Cyclization | Recent | Reaction of o-phenylenediamine with α-hydroxy ketones in the presence of iodine as a catalyst.[2] | 80-90[2] |

| Copper-Catalyzed Cyclocondensation | Recent | Cyclocondensation of o-phenylenediamine and aromatic alkynes using a copper catalyst.[2] | ~86[2] |

| Microwave-Assisted Synthesis | Recent | Use of microwave irradiation to accelerate the condensation reaction.[6] | Often high yields with reduced reaction times.[6] |

| Organocatalytic Synthesis | 2015 | Use of an organocatalyst for the reaction of 1,2-diamines and 1,2-carbonyl compounds.[5] | 80-97[5] |

Experimental Protocols

Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the traditional condensation reaction for synthesizing a representative quinoxaline derivative.

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

Benzil (1,2-dicarbonyl compound) (1 mmol, 0.210 g)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

This protocol outlines a more modern and efficient method for quinoxaline synthesis.

Materials:

-

o-Phenylenediamine derivative (1 mmol)

-

1,2-Dicarbonyl compound (1 mmol)

-

Ethanol (5 mL)

Procedure:

-

In a microwave-safe vessel, combine the o-phenylenediamine derivative and the 1,2-dicarbonyl compound in ethanol.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 100 °C) for a short duration (e.g., 5-15 minutes).

-

After cooling, the product will typically precipitate.

-

Collect the product by filtration and purify by recrystallization if necessary.

The Dawn of Biological Activity: From Dyes to Drugs

Initially, the interest in quinoxalines was primarily from a chemical structure and dye chemistry perspective. However, it soon became apparent that this heterocyclic scaffold possessed a remarkable range of biological activities.[2] This discovery opened up a new era of research focused on exploring the therapeutic potential of quinoxaline derivatives.

Quinoxalines have been shown to exhibit a wide array of pharmacological properties, including:

-

Anticancer: Many quinoxaline derivatives have demonstrated potent anticancer activity against various cancer cell lines.[2][7][8]

-

Antimicrobial: This class of compounds has shown efficacy against a broad spectrum of bacteria and fungi.[4][9]

-

Antiviral: Quinoxaline derivatives have been investigated as potential antiviral agents, including against HIV and respiratory viruses.[10][11][12]

-

Anti-inflammatory: Certain derivatives have exhibited significant anti-inflammatory properties.[9]

-

Kinase Inhibitors: A key mechanism of action for many anticancer quinoxaline compounds is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[7][13]

The versatility of the quinoxaline scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles and the development of targeted therapies.[1][13]

Mechanism of Action: Targeting Cellular Pathways

The anticancer activity of many quinoxaline derivatives stems from their ability to interfere with critical cellular signaling pathways. One of the most significant mechanisms is the inhibition of protein kinases.[13] Kinases play a central role in cell growth, differentiation, and survival, and their aberrant activity is a hallmark of many cancers.[13] Quinoxaline-based compounds have been designed to act as competitive inhibitors at the ATP-binding site of various kinases, thereby blocking their downstream signaling and inhibiting tumor growth.[7]

Another important mechanism of action is the induction of apoptosis, or programmed cell death.[14] Some quinoxaline derivatives have been shown to trigger apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[14]

Caption: Quinoxaline derivatives' anticancer mechanisms.

The Modern Era and Future Perspectives

The field of quinoxaline chemistry continues to be an active area of research. Modern drug discovery efforts are leveraging computational techniques, such as molecular docking, to design and optimize quinoxaline derivatives with enhanced potency and selectivity.[13] Structure-activity relationship (SAR) studies are systematically employed to understand how chemical modifications to the quinoxaline scaffold influence its biological activity.[13]

The future of quinoxaline research holds immense promise. The development of novel synthetic methodologies, particularly those aligned with the principles of green chemistry, will continue to be a priority.[4] Furthermore, the exploration of new therapeutic applications for quinoxaline derivatives, driven by a deeper understanding of their mechanisms of action, is expected to yield new and effective treatments for a wide range of diseases. The inherent versatility and proven track record of the quinoxaline scaffold ensure its enduring importance in the landscape of medicinal chemistry.[2][13]

Caption: Drug discovery workflow for quinoxaline compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioengineer.org [bioengineer.org]

- 14. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoxaline Core: A Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry. Its versatile structure allows for interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the significant biological activities of the quinoxaline core, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support drug discovery and development efforts.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents, exhibiting activity against various tumors.[3] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4]

Mechanism of Action: A primary anticancer mechanism of quinoxaline derivatives is the inhibition of protein kinases.[4][5] These compounds can act as ATP-competitive inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR).[6][7] By blocking these signaling pathways, quinoxaline compounds can halt the cell cycle, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[6][8] For instance, certain quinoxaline derivatives have been shown to cause cell cycle arrest at the G2/M phase.[6]

Quantitative Data on Anticancer Activity:

The following table summarizes the in-vitro anticancer activity of selected quinoxaline derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 14 | MCF-7 (Breast) | 2.61 | [9] |

| Compound VIIIc | HCT116 (Colon) | Not Specified | [6] |

| Compound XVa | HCT116, HepG2, MCF-7 | Not Specified | [6] |

| Compound 11 | HCT-116, MCF-7, HepG2 | 0.81 - 2.91 | [10] |

| Compound 13 | HCT-116, MCF-7, HepG2 | 0.81 - 2.91 | [10] |

| Compound 4a | EGFR | 0.3 | [11] |

| Compound 13 | EGFR | 0.4 | [11] |

| 3-trifluoromethyl QdNO | T. cruzi | 0.4 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential medicinal agents.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage of the control (untreated) cells.

Signaling Pathway Visualization: Kinase Inhibition

The following diagram illustrates the general mechanism of how quinoxaline derivatives inhibit receptor tyrosine kinases (RTKs), a critical step in many cancer-related signaling pathways.

Caption: Quinoxaline derivatives competitively inhibit ATP binding to the kinase domain of RTKs.

Antimicrobial Activity

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[13] This makes them attractive scaffolds for the development of new antibiotics to combat the growing threat of antimicrobial resistance.[14]

Mechanism of Action: The antibacterial action of some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), is linked to their ability to be reduced by bacterial oxidoreductases. This process generates reactive oxygen species (ROS), which can lead to DNA damage, inhibition of DNA and RNA synthesis, and damage to the bacterial cell wall.[15][16]

Quantitative Data on Antimicrobial Activity:

The table below presents the antimicrobial activity of selected quinoxaline derivatives, often expressed as the Minimum Inhibitory Concentration (MIC) or the zone of inhibition.

| Compound ID | Microorganism | Activity | Reference |

| Compound 5j | Rhizoctonia solani | EC50 = 8.54 µg/mL | [17] |

| Compound 5t | Rhizoctonia solani | EC50 = 12.01 µg/mL | [17] |

| Various Derivatives | Staphylococcus aureus | Zone of inhibition: 12-18 mm | [18] |

| Various Derivatives | Candida albicans | Zone of inhibition: 13-18.5 mm | [18] |

| Iron Complex (L3) | M. tuberculosis H37Rv | MIC = 0.78 µg/mL | [12] |

| Iron Complex (L4) | M. tuberculosis H37Rv | MIC = 0.78 µg/mL | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The quinoxaline compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and evaluation of novel quinoxaline-based antimicrobial agents.

Caption: A typical workflow for the development of antimicrobial quinoxaline derivatives.

Antiviral Activity

Quinoxaline derivatives have demonstrated promising activity against a range of DNA and RNA viruses, making them a focal point in the search for new antiviral therapies.[19][20]

Mechanism of Action: The antiviral mechanisms of quinoxaline compounds are diverse and target-specific. For example, some derivatives have been found to be potent inhibitors of HIV-1 reverse transcriptase, a crucial enzyme for viral replication.[20] Others may interfere with viral entry, replication, or assembly.

Quantitative Data on Antiviral Activity:

| Compound ID | Virus | Activity | Reference |

| Compound 1a | Human Cytomegalovirus (HCMV) | IC50 < 0.05 µM | [21] |

| Compound 20 | Human Cytomegalovirus (HCMV) | IC50 < 0.05 µM | [21] |

| Ganciclovir (Reference) | Human Cytomegalovirus (HCMV) | IC50 = 0.59 µM | [21] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.

-

Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.

-

Virus Infection: The cells are infected with a known amount of the virus.

-

Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the quinoxaline derivative.

-

Incubation: The plate is incubated to allow for the formation of viral plaques (localized areas of cell death).

-

Plaque Visualization and Counting: The plaques are visualized (e.g., by staining with crystal violet) and counted. The percentage of plaque reduction is calculated relative to the untreated virus control.[19]

Anti-inflammatory Activity

Several quinoxaline derivatives have been identified as potent anti-inflammatory agents.[22] Their activity stems from the inhibition of key inflammatory mediators.

Mechanism of Action: The anti-inflammatory properties of quinoxalines are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX), particularly COX-2, which is involved in the synthesis of prostaglandins.[10][11] They can also suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[22][23]

Quantitative Data on Anti-inflammatory Activity:

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 11 | COX-2 | 0.75 | [11] |

| Compound 13 | COX-2 | 0.68 | [11] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.

-

Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.

-

Compound Administration: The quinoxaline derivative or a reference anti-inflammatory drug is administered to the treatment groups.

-

Induction of Inflammation: A sub-plantar injection of carrageenan is given into the paw of each animal to induce localized inflammation and edema.

-

Edema Measurement: The volume of the paw is measured at specific time intervals after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.[24]

Logical Relationship Visualization: Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core. The following diagram illustrates some general structure-activity relationships.

Caption: General structure-activity relationships for quinoxaline derivatives.

Conclusion

The quinoxaline core represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a remarkable range of biological activities.[9][25] The continued exploration of the structure-activity relationships and mechanisms of action of novel quinoxaline compounds holds significant promise for the development of new and effective therapeutic agents for a wide array of diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bioengineer.org [bioengineer.org]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 12. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. arcjournals.org [arcjournals.org]

- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]

- 20. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dadun.unav.edu [dadun.unav.edu]

- 25. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-aminoquinoxaline-2-carboxylic acid (CAS 85414-82-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-aminoquinoxaline-2-carboxylic acid, bearing the CAS number 85414-82-0, is a heterocyclic organic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 85414-82-0 | |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |

Synthesis and Experimental Protocols

A standard and direct experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, based on established methods for the synthesis of quinoxaline derivatives, a plausible and robust synthetic route can be proposed. A common and effective method involves the condensation of an o-phenylenediamine with an α-keto acid or its synthetic equivalent.

A general strategy for the synthesis of 2-carboxamide-3-amino-substituted quinoxalines often commences with a precursor like 3-chloroquinoxaline-2-carboxylic acid ethyl ester.

Proposed Synthetic Protocol

This protocol is a generalized procedure based on common synthetic methodologies for quinoxaline derivatives and should be optimized for specific laboratory conditions.

Reaction Scheme:

Step 1: Synthesis of 3-chloroquinoxaline-2-carboxylic acid ethyl ester This intermediate can be synthesized from o-phenylenediamine and diethyl 2-oxomalonate.

Step 2: Amination of 3-chloroquinoxaline-2-carboxylic acid ethyl ester The chloro group at the 3-position is displaced by an amino group using an appropriate ammonia source.

Step 3: Hydrolysis of the ester The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Experimental Procedure (Illustrative):

-

Synthesis of 3-Chloroquinoxaline-2-carboxylic Acid Ethyl Ester: This precursor can be prepared following established literature procedures. A general method involves the cyclocondensation of o-phenylenediamine with a suitable α,β-dicarbonyl compound followed by chlorination.

-

Amination: To a solution of 3-chloroquinoxaline-2-carboxylic acid ethyl ester in a suitable solvent (e.g., ethanol), add a source of ammonia (e.g., a saturated solution of ammonia in ethanol or ammonium hydroxide). The reaction mixture is heated under reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Hydrolysis: After cooling, the solvent is removed under reduced pressure. The resulting crude ethyl 3-aminoquinoxaline-2-carboxylate is then subjected to hydrolysis. A solution of sodium hydroxide or potassium hydroxide in a mixture of water and ethanol is added, and the mixture is heated to reflux.

-

Work-up and Purification: Upon completion of the hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Caption: Figure 1: Proposed Synthesis Workflow for this compound.

Spectral Data

Detailed, experimentally verified spectral data for this compound is not widely published. The following are predicted characteristic spectral features based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoxaline ring system, as well as exchangeable protons from the amino and carboxylic acid groups. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm). The amino group protons would likely appear as a broad singlet, and the carboxylic acid proton would be a broad singlet at a very downfield chemical shift (often >10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The carbon atoms of the quinoxaline ring would resonate in the aromatic region (approximately 110-150 ppm). The carboxylic acid carbonyl carbon would appear significantly downfield (typically in the range of 165-185 ppm).

FT-IR Spectroscopy

The infrared spectrum would be characterized by several key absorption bands:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the amino group.

-

O-H stretching: A very broad band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations.

-

C=O stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ from the carboxylic acid carbonyl group.

-

C=N and C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (189.17). Common fragmentation patterns would likely involve the loss of water (H₂O) from the carboxylic acid group and the loss of carbon monoxide (CO) or the entire carboxyl group (COOH).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of quinoxaline derivatives has been extensively investigated, revealing significant therapeutic potential.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

A growing body of evidence suggests that many quinoxaline derivatives act as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[2][3] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4] Derivatives of 3-arylaminoquinoxaline-2-carboxamide have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the activation of p53 and the induction of apoptosis in cancer cells.[2] It is therefore plausible that this compound could serve as a scaffold or lead compound for the development of novel PI3K/mTOR dual inhibitors.

Caption: Figure 2: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoxaline derivatives.

Antimicrobial and Antifungal Activity

Quinoxaline derivatives have a long history as effective antimicrobial and antifungal agents.[5] Their mechanism of action can vary, but some derivatives have been shown to inhibit bacterial DNA synthesis.[6] The structural features of this compound, including the heterocyclic ring system and the presence of amino and carboxylic acid functional groups, suggest that it may possess antimicrobial properties worthy of investigation.

Conclusion and Future Directions

This compound is a promising chemical entity within the medicinally significant quinoxaline class of compounds. While detailed experimental data on this specific molecule is currently sparse, its structural relationship to known bioactive compounds, particularly inhibitors of the PI3K/Akt/mTOR pathway, suggests significant potential for its application in drug discovery, especially in the field of oncology. Future research should focus on the development of a robust and scalable synthesis, comprehensive characterization of its physicochemical and spectral properties, and in-depth evaluation of its biological activities and mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this and related quinoxaline derivatives.

References

- 1. jwpharmlab.com [jwpharmlab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-Aminoquinoxaline-2-carboxylic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-aminoquinoxaline-2-carboxylic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide integrates information on the solubility of structurally related compounds, general principles of solubility for molecules with similar functional groups, and standardized experimental protocols for solubility determination.

Introduction to this compound

This compound is a heterocyclic compound featuring a quinoxaline core, which is a fusion of benzene and pyrazine rings. The presence of both an amino (-NH2) and a carboxylic acid (-COOH) group suggests that its solubility will be significantly influenced by the pH of the solvent system. Like other amino acids, it can exist as a zwitterion, a cation, or an anion, which impacts its interaction with solvent molecules. Quinoxaline and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Understanding the solubility of these compounds is a critical first step in drug development, impacting formulation, bioavailability, and efficacy.

Expected Solubility Profile in Common Laboratory Solvents

Based on the structure of this compound, which contains both polar (amino and carboxylic acid) and non-polar (quinoxaline ring) moieties, its solubility is expected to vary across different solvents.

-

Aqueous Solvents (e.g., Water, Buffers): The presence of the amino and carboxylic acid groups suggests that solubility in aqueous media will be highly pH-dependent.[4][5] At its isoelectric point, the molecule will exist as a neutral zwitterion, likely exhibiting its lowest aqueous solubility. In acidic solutions, the amino group will be protonated, forming a more soluble cationic species. Conversely, in basic solutions, the carboxylic acid group will be deprotonated, forming a more soluble anionic species.[6] Generally, quinoxaline derivatives are noted to be soluble in water.[1][7][8]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amino and carboxylic acid groups, promoting solubility. However, the non-polar quinoxaline core may limit high solubility. The solubility of amino acids in alcohol-water mixtures generally decreases as the alcohol content increases, indicating the importance of water for solvating the polar groups.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds, including those with polar functional groups. It is anticipated that this compound would exhibit good solubility in these solvents. This is supported by the observation that amino acid esters are soluble in DMF and DMSO.[9]

-

Non-Polar Solvents (e.g., Acetone, Ethyl Acetate, Hexane): Due to the polar nature of the amino and carboxylic acid groups, the solubility of this compound is expected to be low in non-polar solvents.

Quantitative Solubility Data of a Structurally Related Compound

| Solvent | Solubility |

| DMF | 25 mg/mL |

| DMSO | 30 mg/mL |

| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL |

| Ethanol | 25 mg/mL |

Data sourced from Cayman Chemical for 3-methylquinoxaline-2-carboxylic acid (CAS 74003-63-7).[10]

This data suggests that while the compound is highly soluble in polar organic solvents like DMF, DMSO, and ethanol, its solubility is significantly lower in a buffered aqueous solution at neutral pH. This is consistent with the expected behavior of a molecule with a non-polar core and a polar carboxylic acid group. The addition of an amino group in this compound would likely increase its polarity and potentially its aqueous solubility, especially at pH values away from its isoelectric point.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method , which is considered the gold standard for its reliability and accuracy.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, DMF)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the solubility of a chemical compound.

Caption: A generalized workflow for the experimental determination of compound solubility.

References

- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 8. recipp.ipp.pt [recipp.ipp.pt]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

physical form and appearance of 3-amino-2-quinoxalinecarboxylic acid

An In-depth Technical Guide on the Physical Form and Appearance of 3-amino-2-quinoxalinecarboxylic Acid

This technical guide provides a detailed overview of the physical and chemical properties of 3-amino-2-quinoxalinecarboxylic acid, with a focus on its physical form and appearance. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

3-amino-2-quinoxalinecarboxylic acid is a heterocyclic organic compound belonging to the quinoxaline class. While detailed experimental data on its physical appearance, such as color and specific crystalline form, is not extensively documented in the public literature, its fundamental chemical properties have been established. The compound's structure, featuring both an amino group and a carboxylic acid group on the quinoxaline core, suggests it is likely a solid at room temperature, potentially in crystalline or powdered form. The amino group may impart some color to the compound.

Quantitative Data Summary

The known quantitative properties of 3-amino-2-quinoxalinecarboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 85414-82-0 | |

| Molecular Formula | C₉H₇N₃O₂ | |

| Molecular Weight | 189.17 g/mol |

Solubility

The solubility of 3-amino-2-quinoxalinecarboxylic acid is influenced by the presence of both an acidic (carboxylic acid) and a basic (amino) group. The amino groups on quinoxaline derivatives can be protonated in acidic aqueous solutions, which generally enhances water solubility.[1] It is therefore expected that the solubility of this compound is pH-dependent, showing increased solubility in both acidic and alkaline aqueous media compared to neutral water.

Experimental Protocols

This section details a general, robust synthetic methodology applicable to the preparation of 3-amino-substituted-2-quinoxalinecarboxylic acids. This two-step process allows for the generation of the target acid from a common precursor.

General Synthesis of 3-Amino-2-quinoxalinecarboxylic Acids

The synthesis involves an initial nucleophilic aromatic substitution (SₙAr) reaction followed by saponification.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

-

A suspension of 3-chloroquinoxaline-2-carboxylic acid ethyl ester (1.0 equivalent) and the desired amine (in this case, ammonia or a protected form) (1.1 equivalents) is prepared in ethanol (EtOH).

-

The suspension is heated in a sealed vessel at 80 °C for approximately 24 hours.

-

The reaction progress is monitored by Liquid Chromatography-Mass Spectrometry (LC/MS) to confirm the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled, leading to the precipitation of the intermediate product, ethyl 3-amino-2-quinoxalinecarboxylate.

-

The solid precipitate is collected by filtration and washed with cold ethanol.

Step 2: Saponification

-

The filtered solid from Step 1 is suspended in a mixture of ethanol and water.

-

An aqueous solution of 6 N sodium hydroxide (NaOH) is added to the suspension.

-

The mixture is heated at 80 °C for approximately 20 minutes, or until LC/MS analysis shows the complete conversion of the ester to the carboxylic acid.

-

After cooling, the solution is acidified to precipitate the final product, 3-amino-2-quinoxalinecarboxylic acid.

-

The product is then collected by filtration, washed with water, and dried.

Visualized Experimental Workflow

The following diagram illustrates the general synthetic pathway for producing 3-amino-2-quinoxalinecarboxylic acids.

Caption: Synthetic pathway for 3-amino-2-quinoxalinecarboxylic acid.

This guide provides a summary of the known physical and chemical characteristics of 3-amino-2-quinoxalinecarboxylic acid based on available data. Further experimental investigation is required to fully characterize its physical properties, such as melting point and detailed solubility profiles.

References

Potential Biological Targets of 3-Aminoquinoxaline-2-carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-aminoquinoxaline-2-carboxylic acid represent a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known and potential biological targets of these derivatives, with a focus on their applications in oncology and infectious diseases. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Biological Targets and Mechanisms of Action

Research has illuminated several key biological targets for this compound derivatives, primarily centered around the inhibition of critical cellular processes in cancer and microbial pathogens. The predominant mechanisms of action include the disruption of cellular signaling cascades, inhibition of essential enzymes involved in DNA replication and repair, and the induction of programmed cell death.

Anticancer Activity

The anticancer potential of this compound derivatives is multifaceted, with several key molecular targets identified.

Several quinoxaline-3-propanamide derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and downstream signaling. This leads to a reduction in endothelial cell proliferation, migration, and the formation of new blood vessels, ultimately starving the tumor of essential nutrients and oxygen.[1][2][3]

dot

Caption: VEGFR-2 Signaling Pathway Inhibition.

Certain dibromo-substituted quinoxaline derivatives have emerged as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5][6] ASK1 is activated by various cellular stresses, including oxidative stress, and plays a crucial role in inflammation and apoptosis. By inhibiting ASK1, these derivatives can modulate downstream signaling cascades, such as the p38 and JNK pathways, and have shown therapeutic potential in conditions like non-alcoholic steatohepatitis (NASH).[4][5][6]

Caption: Topoisomerase Inhibition Workflow.

Antimicrobial Activity

Quinoxaline-1,4-dioxide derivatives, which are structurally related to this compound, have demonstrated significant activity against various microbial pathogens, including Mycobacterium tuberculosis and Trypanosoma cruzi. The proposed mechanism of action involves the induction of DNA damage. It is hypothesized that these compounds, or their metabolites, can generate reactive oxygen species (ROS) or directly interact with DNA, leading to strand breaks and subsequent cell death.

dot

Caption: Antimicrobial DNA Damage Workflow.

Neurological Activity

Certain tetrahydroquinoxaline-2-carboxylic acid derivatives have been shown to act as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. [4]The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory function. Antagonism of this receptor has therapeutic implications for a variety of neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the in vitro activity of various this compound derivatives against their respective biological targets.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Target | Assay | Cell Line | IC50 / MIC | Reference |

| Quinoxaline-3-propanamides | VEGFR-2 | Kinase Assay | - | 0.076 - 0.131 µM | [1][3] |

| Cytotoxicity | MTT Assay | HCT-116 | 4.28 - 9.31 µM | [2][7] | |

| Cytotoxicity | MTT Assay | MCF-7 | 3.57 - 7.57 µM | [2][7] | |

| Dibromo-substituted quinoxaline | ASK1 | Kinase Assay | - | 30.17 nM | [5][6] |

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

| Compound Class | Organism | MIC | Reference |

| Quinoxaline 1,4-dioxides | Mycobacterium tuberculosis | 1.25 µg/mL | [1][8] |

| Quinoxaline 1,4-di-N-oxides | Trypanosoma cruzi | Similar to Nifurtimox | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

-

Materials: Recombinant human VEGFR-2, kinase buffer, ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase buffer, substrate, and test compound. c. Initiate the reaction by adding VEGFR-2 enzyme. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a microplate reader. f. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

ASK1 Kinase Assay

This assay quantifies the inhibition of ASK1 kinase activity.

-

Materials: Recombinant human ASK1, kinase buffer, ATP, myelin basic protein (MBP) as a substrate, test compound, and a detection reagent.

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase buffer, MBP substrate, and test compound. c. Add ASK1 enzyme to start the reaction. d. Incubate the plate at 30°C for a defined period. e. Terminate the reaction and quantify the kinase activity by measuring the amount of ADP generated. f. Determine the IC50 value from the dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of a compound on cell viability.

-

Materials: Cancer cell lines (e.g., HCT-116, MCF-7), cell culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability and determine the IC50 value.

DNA Damage Assay (e.g., Comet Assay)

This assay visualizes and quantifies DNA fragmentation in individual cells.

-

Materials: Microbial cells, test compound, lysis solution, electrophoresis buffer, and a fluorescent DNA stain (e.g., SYBR Green).

-